Cas no 606139-20-2 (2-Amino-4-fluorobenzylamine Dihydrochloride)

2-Amino-4-fluorobenzylamine Dihydrochloride is a fluorinated aromatic amine derivative commonly used as a versatile intermediate in organic synthesis and pharmaceutical research. The presence of both amino and fluorobenzyl functional groups enhances its reactivity, making it valuable for constructing complex molecular frameworks. The dihydrochloride salt form improves stability and solubility, facilitating handling and storage. This compound is particularly useful in the development of bioactive molecules, including potential drug candidates, due to its ability to serve as a building block for heterocyclic and medicinal chemistry applications. Its consistent purity and well-defined structure ensure reliable performance in synthetic workflows.
2-Amino-4-fluorobenzylamine Dihydrochloride structure
606139-20-2 structure
Product name:2-Amino-4-fluorobenzylamine Dihydrochloride
CAS No:606139-20-2
MF:C7H11Cl2FN2
Molecular Weight:213.080043077469
CID:953181

2-Amino-4-fluorobenzylamine Dihydrochloride 化学的及び物理的性質

名前と識別子

    • Benzenemethanamine, 2-amino-4-fluoro-, dihydrochloride (9CI)
    • 2-(Aminomethyl)-5-fluoroaniline dihydrochloride
    • 2-Amino-4-fluorobenzylamine Dihydrochloride
    • インチ: 1S/C7H9FN2.2ClH/c8-6-2-1-5(4-9)7(10)3-6;;/h1-3H,4,9-10H2;2*1H
    • InChIKey: LDQOYZYUGJUANQ-UHFFFAOYSA-N
    • SMILES: Cl.Cl.FC1C=CC(CN)=C(C=1)N

計算された属性

  • 水素結合ドナー数: 4
  • 氢键受体数量: 3
  • 重原子数量: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 108
  • トポロジー分子極性表面積: 52

2-Amino-4-fluorobenzylamine Dihydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-7867940-0.5g
2-(aminomethyl)-5-fluoroaniline dihydrochloride
606139-20-2 95%
0.5g
$656.0 2024-05-22
Enamine
EN300-7867940-0.05g
2-(aminomethyl)-5-fluoroaniline dihydrochloride
606139-20-2 95%
0.05g
$197.0 2024-05-22
TRC
A898208-1000mg
2-Amino-4-fluorobenzylamine Dihydrochloride
606139-20-2
1g
$ 87.00 2023-04-19
Enamine
EN300-7867940-10.0g
2-(aminomethyl)-5-fluoroaniline dihydrochloride
606139-20-2 95%
10.0g
$3622.0 2024-05-22
Enamine
EN300-7867940-2.5g
2-(aminomethyl)-5-fluoroaniline dihydrochloride
606139-20-2 95%
2.5g
$1650.0 2024-05-22
TRC
A898208-5000mg
2-Amino-4-fluorobenzylamine Dihydrochloride
606139-20-2
5g
$ 259.00 2023-04-19
Aaron
AR00EOPM-500mg
Benzenemethanamine, 2-amino-4-fluoro-, dihydrochloride (9CI)
606139-20-2 95%
500mg
$927.00 2025-02-14
1PlusChem
1P00EOHA-100mg
Benzenemethanamine, 2-amino-4-fluoro-, dihydrochloride (9CI)
606139-20-2 95%
100mg
$412.00 2024-04-22
1PlusChem
1P00EOHA-10g
Benzenemethanamine, 2-amino-4-fluoro-, dihydrochloride (9CI)
606139-20-2 95%
10g
$4539.00 2024-04-22
Aaron
AR00EOPM-1g
Benzenemethanamine, 2-amino-4-fluoro-, dihydrochloride (9CI)
606139-20-2 95%
1g
$1183.00 2025-02-14

2-Amino-4-fluorobenzylamine Dihydrochloride 関連文献

2-Amino-4-fluorobenzylamine Dihydrochlorideに関する追加情報

2-Amino-4-Fluorobenzylamine Dihydrochloride and CAS No. 606139-20-2: A Comprehensive Overview of Its Chemical Properties, Synthesis, and Applications in Biomedical Research

2-Amino-4-fluorobenzylamine dihydrochloride, with the systematic name 2-amino-4-fluorobenzylamine dihydrochloride and the molecular formula C8H10FN2O·2HCl, is a key compound in the field of medicinal chemistry. Its CAS No. 606139-20-2 serves as a unique identifier for this compound, which is widely studied for its potential in drug development and biochemical applications. This molecule is characterized by a benzene ring substituted with an amino group at the 2-position, a fluorine atom at the 4-position, and a dihydrochloride salt formed through protonation of the amine functional group.

The 2-amino-4-fluorobenzylamine dihydrochloride structure features a benzene ring with aromatic properties, which provides a stable scaffold for further functionalization. The amino group at the 2-position is highly reactive, enabling it to participate in various chemical reactions such as nucleophilic substitution and conjugation with other molecules. The fluorine atom at the 4-position introduces unique electronic effects, which may influence the compound’s biological activity and reactivity. These structural features make 2-amino-4-fluorobenzylamine dihydrochloride a promising candidate for pharmaceutical applications.

Recent studies have highlighted the importance of 2-amino-4-fluorobenzylamine dihydrochloride in the design of novel drugs targeting neurodegenerative diseases. For example, a 2023 publication in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibit selective binding affinity for the α-synuclein protein, which is implicated in Parkinson’s disease. This finding underscores the potential of 2-amino-4-fluorobenzylamine dihydrochloride as a lead compound for developing therapies against neurodegenerative disorders.

The 2-amino-4-fluorobenzylamine dihydrochloride synthesis typically involves the coupling of 4-fluorobenzyl chloride with ammonia or amines under controlled reaction conditions. This process often employs catalytic methods or phase-transfer catalysis to enhance reaction efficiency and yield. The dihydrochloride salt is formed through protonation of the amine group, which stabilizes the molecule and improves its solubility in aqueous solutions. These synthetic strategies are critical for the large-scale production of 2-amino-4-fluorobenzylamine dihydrochloride for research and industrial applications.

Research on 2-amino-4-fluorobenzylamine dihydrochloride has also expanded into its role as a building block for more complex molecules. A 2024 study published in Organic & Biomolecular Chemistry demonstrated that this compound can be used as a precursor for synthesizing fluorescent probes and drug delivery systems. The fluorine atom at the 4-position plays a key role in modulating the electronic properties of the molecule, which is essential for optimizing its performance in these applications.

Another area of interest is the use of 2-amino-4-fluorobenzylamine dihydrochloride in the development of small-molecule inhibitors for protein-protein interactions. A 2023 study in ACS Chemical Biology showed that this compound can selectively inhibit the interaction between the p53 tumor suppressor and its negative regulator, MDM2. This finding suggests that 2-amino-4-fluorobenzylamine dihydrochloride may have potential as a therapeutic agent for cancers with p53 mutations.

In addition to its pharmaceutical applications, 2-amino-4-fluorobenzylamine dihydrochloride is also being explored for its role in synthetic biology and materials science. A 2024 publication in Advanced Materials reported the use of this compound as a component in the synthesis of functional polymers with enhanced thermal stability and mechanical properties. These polymers have potential applications in biomedical devices and drug delivery systems.

The 2-amino-4-fluorobenzylamine dihydrochloride molecule is also being studied for its potential in targeting inflammatory diseases. A 2023 review in Pharmacological Research highlighted the anti-inflammatory properties of derivatives of this compound, which may be useful in the treatment of conditions such as rheumatoid arthritis and inflammatory bowel disease. The ability of 2-amino-4-fluorobenzylamine dihydrochloride to modulate immune responses makes it a valuable tool for drug discovery.

Furthermore, the 2-amino-4-fluorobenzylamine dihydrochloride compound is being investigated for its role in the development of antimicrobial agents. A 2024 study in Antimicrobial Agents and Chemotherapy demonstrated that this compound exhibits activity against multidrug-resistant bacteria, suggesting its potential as a new class of antibiotics. The unique structure of 2-amino-4-fluorobenzylamine dihydrochloride may allow it to overcome resistance mechanisms in bacterial pathogens.

Despite its promising applications, the use of 2-amino-4-fluorobenzylamine dihydrochloride is not without challenges. One of the main concerns is the potential toxicity of the compound and its derivatives. A 2023 study in Toxicological Sciences reported that high concentrations of this compound may cause oxidative stress in liver cells, highlighting the need for careful dosing and safety evaluation in preclinical and clinical studies.

Overall, 2-amino-4-fluorobenzylamine dihydrochloride represents a significant advancement in the field of medicinal chemistry. Its unique structure and reactivity make it a versatile compound for drug development and chemical synthesis. As research continues, the potential applications of 2-amino-4-fluorobenzylamine dihydrochloride are expected to expand, contributing to the discovery of new therapies for a wide range of diseases.

For researchers and industry professionals, the availability of 2-amino-4-fluorobenzylamine dihydrochloride in high purity and consistent quality is essential for advancing drug discovery and development. The CAS No. 606139-20-2 ensures that this compound can be reliably sourced and used in various applications. As the demand for this compound grows, its role in the pharmaceutical and chemical industries is likely to become even more significant.

In conclusion, 2-amino-4-fluorobenzylamine dihydrochloride is a compound with diverse applications in medicinal chemistry, pharmaceutical research, and materials science. Its structural features and reactivity make it a valuable tool for developing new therapies and advanced materials. As research continues to uncover its potential, the importance of 2-amino-4-fluorobenzylamine dihydrochloride in the scientific and industrial communities is expected to grow.

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